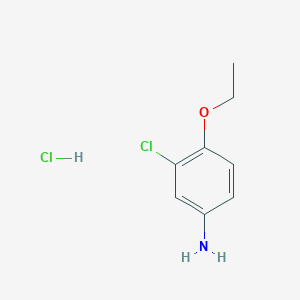
3-Chloro-4-ethoxyaniline hydrochloride
Descripción general
Descripción
3-Chloro-4-ethoxyaniline hydrochloride is an organic compound with the CAS Number: 1185108-72-8 and a molecular weight of 208.09 . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxyaniline hydrochloride is1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6 (10)5-7 (8)9;/h3-5H,2,10H2,1H3;1H . This indicates that the compound consists of a chlorine atom, an ethoxy group, and an amino group attached to a benzene ring . Physical And Chemical Properties Analysis
3-Chloro-4-ethoxyaniline hydrochloride has a molecular weight of 208.09 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Metabolism in Soil
- Study : Researchers examined the metabolism of 3-Chloro-4-methoxyaniline, a compound structurally similar to 3-Chloro-4-ethoxyaniline, in soil. They found that it converted into various compounds, possibly via a free radical mechanism, when present in concentrations of 10 ppm or more (Briggs & Ogilvie, 1971).
Antibacterial Activity
- Study : A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to 3-Chloro-4-ethoxyaniline, revealed their potential to inhibit bacterial DNA polymerase and Gram-positive bacteria growth, suggesting a potential application in antimicrobial therapies (Zhi et al., 2005).
Chemical Synthesis
- Study : Research focusing on the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones involved the use of ethyl imidate hydrochlorides, related to the chloro-ethoxyaniline structure. This study contributes to the field of organic synthesis, particularly in the formation of Schiff bases (Bekircan & Bektaş, 2008).
Biotransformation Studies
- Study : A study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline revealed insights into the catabolic degradation of a chemical carcinogen. This research is crucial for understanding the metabolic pathways of similar compounds in biological systems (Kolar & Schlesiger, 1975).
Enzymatic Reactions and Biocatalysis
- Study : Research on Rhodococcus erythropolis No. 7 demonstrated its ability to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid. This study highlights the potential use of biocatalysis in producing pharmaceutical intermediates and emphasizes the role of enzymatic reactions in organic synthesis (Park, Uhm, & Kim, 2008).
Polymerization Processes
- Study : The synthesis of substituted phenylureas from methylation and ethylation of vanillin involved 3,4-dimethoxyaniline derivatives, demonstrating the utility of chloro-ethoxyaniline compounds in polymer science (Gardner, Moir, & Purves, 1948).
Green Chemistry Applications
- Study : A research on boric acid-catalyzed multi-component reactions demonstrated the synthesis of 4H-isoxazol-5-ones in an aqueous medium, highlighting the role of similar compounds in environmentally friendly chemical processes (Kiyani & Ghorbani, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNYSKLCAJBIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



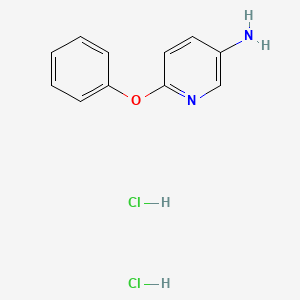
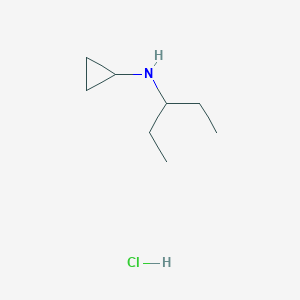
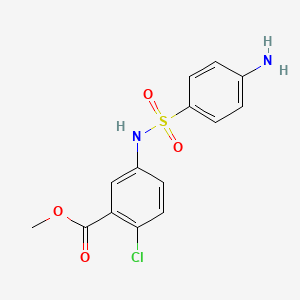
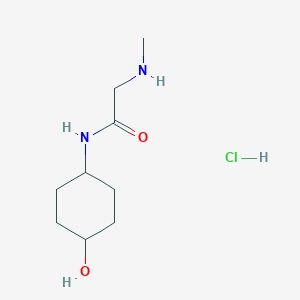
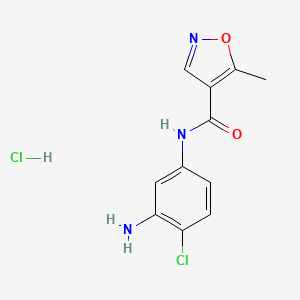
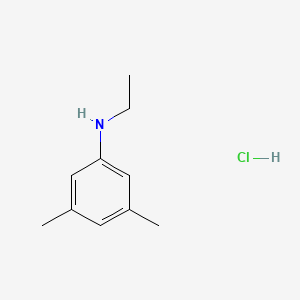
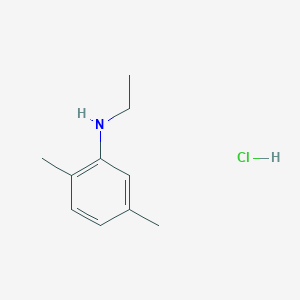



![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
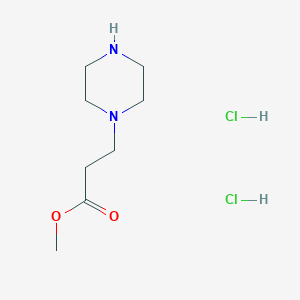

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)